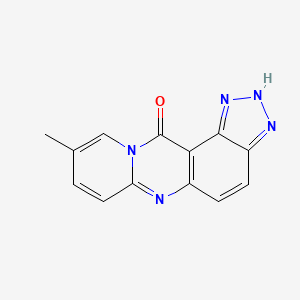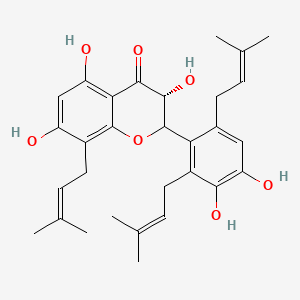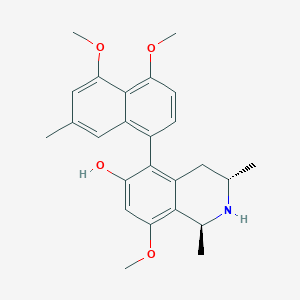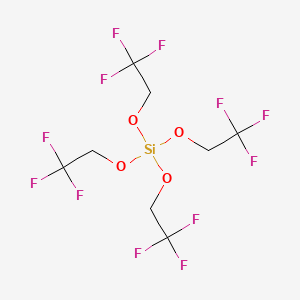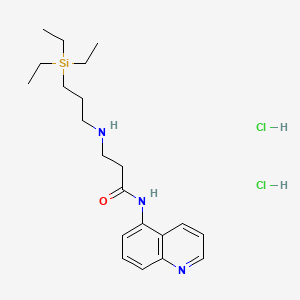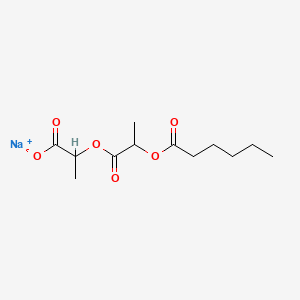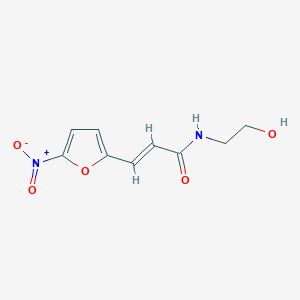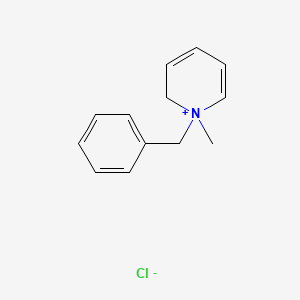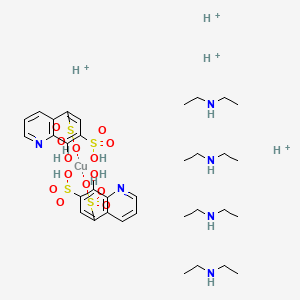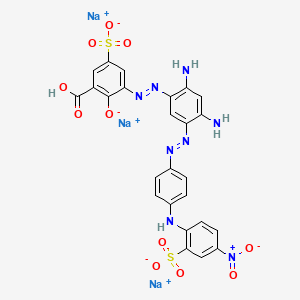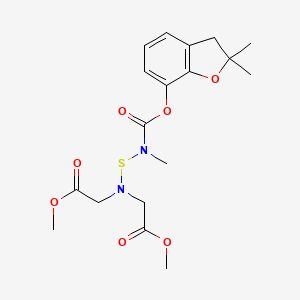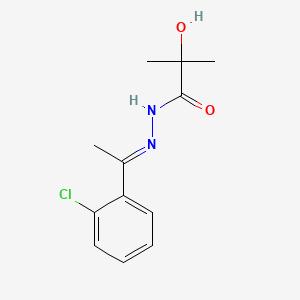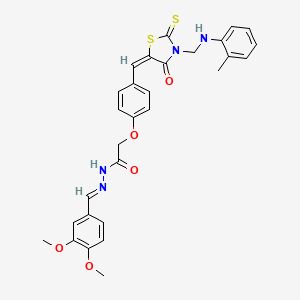
Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure that includes a thiazolidinylidene ring, a phenoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinylidene intermediate. This intermediate is then reacted with a phenoxy derivative and a hydrazide to form the final product. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazolidinylidene ring or other functional groups.
Substitution: The phenoxy and hydrazide groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced derivatives .
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinylidene ring and hydrazide moiety are believed to play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved are still under investigation, but studies suggest that the compound can interfere with cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinylidene derivatives and phenoxy hydrazides. These compounds share structural features and may exhibit similar reactivity and applications .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique properties and reactivity. This makes it a valuable target for research in various fields, as it may offer advantages over other similar compounds in terms of efficacy, stability, or specificity .
Properties
CAS No. |
139207-43-5 |
|---|---|
Molecular Formula |
C29H28N4O5S2 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C29H28N4O5S2/c1-19-6-4-5-7-23(19)30-18-33-28(35)26(40-29(33)39)15-20-8-11-22(12-9-20)38-17-27(34)32-31-16-21-10-13-24(36-2)25(14-21)37-3/h4-16,30H,17-18H2,1-3H3,(H,32,34)/b26-15+,31-16+ |
InChI Key |
ZUTDCJXGHUXSIQ-GNKBDSHPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC(=C(C=C4)OC)OC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


